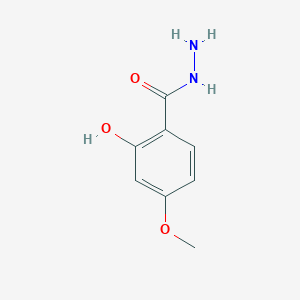

2-Hydroxy-4-methoxybenzohydrazide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-hydroxy-4-methoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-13-5-2-3-6(7(11)4-5)8(12)10-9/h2-4,11H,9H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMRCVWCZLIPZLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376969 | |

| Record name | 2-Hydroxy-4-methoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41697-08-9 | |

| Record name | 2-Hydroxy-4-methoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-4-methoxybenzoic acid hydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 2 Hydroxy 4 Methoxybenzohydrazide

Established Synthetic Pathways for 2-Hydroxy-4-methoxybenzohydrazide

The formation of this compound and its analogs is primarily achieved through condensation reactions, leveraging the reactivity of hydrazides with carbonyl compounds.

Condensation Reactions with Carbonyl Compounds

Hydrazone compounds are readily synthesized by the reaction of aldehydes with hydrazides. nih.gov The fundamental reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with a hydrazide. nih.govwikipedia.org This reaction is a cornerstone in the synthesis of hydrazone derivatives, where the hydrazide moiety of one molecule reacts with the carbonyl group of another, resulting in the formation of a C=N double bond and the elimination of a water molecule. nih.govwikipedia.orgijsrst.com

The synthesis of 2-hydroxybenzohydrazide (B147611) derivatives, for instance, has been accomplished by reacting 2-hydroxybenzohydrazide with various benzaldehydes in ethanol (B145695). fip.org Similarly, hydrazones based on isonicotinic hydrazide are typically synthesized by heating the hydrazide with different aldehydes. nih.gov The reaction conditions can influence the outcome, with microwave irradiation being explored as a "green chemistry" approach to accelerate the synthesis and reduce the use of toxic solvents. fip.org

Synthesis from 2-Hydroxy-4-methoxybenzaldehyde (B30951) and 4-Methoxybenzohydrazide

A direct and widely reported method for synthesizing N'-(2-Hydroxy-4-methoxybenzylidene)-4-methoxybenzohydrazide involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with 4-methoxybenzohydrazide. nih.gov In a typical procedure, equimolar amounts of the two reactants are mixed in a solvent such as methanol (B129727) and refluxed for a period of time, often around one hour. nih.gov Upon cooling and slow evaporation of the solvent, the product crystallizes. nih.gov This straightforward condensation reaction provides a reliable route to this specific hydrazone derivative.

Derivatives of 4-methoxybenzohydrazide are also synthesized by refluxing a mixture of 4-methoxybenzohydrazide with different aldehydes in methanol, often with a catalytic amount of acetic acid. nih.gov

One-Pot Four-Component Synthesis Approaches

One-pot, multi-component reactions represent an efficient strategy for the synthesis of complex molecules from simple starting materials in a single step, minimizing waste and saving time. While a specific one-pot four-component synthesis for this compound itself is not detailed in the provided results, the methodology has been successfully applied to synthesize related complex heterocyclic compounds. For example, phenazine (B1670421) derivatives have been synthesized via a one-pot, four-component reaction involving 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone), o-phenylenediamine, benzaldehyde (B42025), and malononitrile (B47326) in ethanol. researchgate.net This approach highlights the potential for developing similar efficient syntheses for hydrazide derivatives.

Derivatization Strategies to Form Analogues and Schiff Bases

The derivatization of this compound primarily focuses on the formation of hydrazones (a type of Schiff base) and their subsequent use as ligands for the synthesis of metal complexes. These derivatives often exhibit interesting biological activities and coordination properties.

Formation of Hydrazone Derivatives

Hydrazones are a class of organic compounds characterized by the structure R¹R²C=N-NH₂. wikipedia.org They are typically formed through the reaction of hydrazine (B178648) or its derivatives with aldehydes or ketones. wikipedia.org The resulting compounds, which contain a C=N double bond, are also known as Schiff bases. nih.gov

The synthesis of hydrazone derivatives from this compound and related structures is a common strategy to create a library of compounds for various applications. For example, a series of novel this compound analogs were designed and synthesized to explore their potential as tyrosinase inhibitors. researchgate.net The general procedure for synthesizing hydrazones involves the condensation of a hydrazide with an aldehyde or ketone. nih.govnih.gov For instance, N'-(2-hydroxybenzylidene)-3-methoxybenzohydrazide and its derivatives were synthesized from 3-methoxybenzohydrazide and various salicylaldehydes. tandfonline.com

The reaction conditions for hydrazone formation can be varied. Microwave-assisted synthesis has been shown to be an efficient method for producing 2-hydroxybenzohydrazide derivatives. fip.org The structure of the resulting hydrazones can be confirmed using various spectroscopic techniques, including FT-IR, ¹H-NMR, and mass spectrometry. nih.govtandfonline.com

Synthesis of Metal Complexes of this compound and its Derivatives

Schiff bases derived from this compound and its analogs are excellent ligands for coordinating with metal ions. nih.gov These ligands can act as bidentate or polydentate chelating agents, forming stable complexes with a variety of transition metals. nih.govijese.org

The synthesis of these metal complexes typically involves the direct reaction of the Schiff base ligand with a corresponding metal salt in a suitable solvent, often ethanol or methanol. mdpi.comresearchgate.net For example, copper(II) complexes have been synthesized using a Schiff base derived from 2-hydroxy-4-methoxybenzaldehyde and ethyl-4-aminobenzoate. mdpi.com In some cases, the reaction may involve a mixture of the ligand, a metal salt, and an additional reagent, as seen in the preparation of a specific copper complex using Cu(ClO₄)₂·6H₂O, the Schiff base ligand, and NaSCN. mdpi.com

The resulting metal complexes are often microcrystalline solids with high melting points. mdpi.com Their structures are characterized by various analytical techniques, including IR, UV-Vis, EPR, and FAB mass spectroscopy, as well as elemental and thermal analysis. mdpi.com X-ray crystallography can provide definitive structural information, revealing the coordination geometry around the central metal ion. mdpi.com For instance, in some copper(II) complexes, the metal center can exhibit a distorted octahedral coordination. mdpi.com Similarly, diorganotin(IV) complexes have been synthesized with Schiff base ligands derived from 3-methoxybenzohydrazide, resulting in penta-coordinated geometries around the tin atom. tandfonline.com

The table below provides examples of synthesized hydrazone derivatives and metal complexes related to this compound.

| Compound Name | Starting Materials | Reference |

| N'-(2-Hydroxy-4-methoxybenzylidene)-4-methoxybenzohydrazide | 2-Hydroxy-4-methoxybenzaldehyde, 4-Methoxybenzohydrazide | nih.gov |

| N'-(2-Hydroxybenzylidiene)-4-methoxybenzohydrazide | 4-methoxybenzohydrazide, 2-hydroxybenzaldehyde | nih.gov |

| N'-(2,4-Dihydroxybenzylidene)-4-methoxybenzohydrazide | 4-methoxybenzohydrazide, 2,4-dihydroxybenzaldehyde | nih.gov |

| Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methylene-amino]benzoate (Schiff Base Ligand) | 4-aminobenzoic acid ethyl ester, 2-hydroxy-4-methoxybenzaldehyde | mdpi.com |

| Copper(II) complexes of Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methylene-amino]benzoate | Schiff base ligand, various copper(II) salts | mdpi.com |

| N'-(2-hydroxybenzylidene)-3-methoxybenzohydrazide | 3-methoxybenzohydrazide, salicylaldehyde (B1680747) | tandfonline.com |

| Diorganotin(IV) complexes of N'-(2-hydroxybenzylidene)-3-methoxybenzohydrazide and its derivatives | Schiff base ligands, various diorganotin(IV) dichlorides | tandfonline.com |

| N'-(furan-2-ylmethylene)-2-hydroxybenzohydrazide | 2-hydroxybenzohydrazide, furan-2-carbaldehyde | nih.gov |

| Metal complexes of N'-(furan-2-ylmethylene)-2-hydroxybenzohydrazide | Schiff base ligand, various metal acetates (Cu(II), Co(II), Ni(II), Zn(II)) | nih.gov |

Conjugation with Heterocyclic Systems (e.g., Oxadiazoles)

The hydrazide functional group in this compound is a versatile precursor for the synthesis of various five-membered heterocycles, with 1,3,4-oxadiazoles being a prominent example. The general synthetic strategy involves the cyclization of an N-acylhydrazone or a related intermediate.

One common method is the oxidative cyclization of N-acylhydrazones, which can be formed by condensing this compound with an appropriate aldehyde. This can be achieved using various reagents. For instance, aroyl hydrazones can undergo oxidative cyclization in the presence of a catalyst like Fe(III)/TEMPO and oxygen to yield 2,5-disubstituted 1,3,4-oxadiazole (B1194373) derivatives organic-chemistry.org. Another approach involves the use of reagents like 2-iodoxybenzoic acid (IBX) which can mediate the oxidative cyclization of hydrazide-hydrazones organic-chemistry.org.

Alternatively, 1,3,4-oxadiazoles can be synthesized from hydrazides by reaction with acetic anhydride, which serves as both a reactant and a solvent, often requiring reflux for several hours chemmethod.com. A more direct route involves the reaction of hydrazides with isothiocyanates to form thiosemicarbazide (B42300) intermediates. These intermediates can then undergo cyclodesulfurization in the presence of a coupling reagent like (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) (TBTU) to yield 2-amino-1,3,4-oxadiazoles under mild conditions luxembourg-bio.com.

Advanced Synthetic Techniques and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the use of techniques that are not only efficient but also environmentally benign. The synthesis of this compound and its derivatives has benefited from such "green" approaches.

Microwave-assisted synthesis has emerged as a significant advanced technique. The synthesis of 2-hydroxybenzohydrazide derivatives has been successfully achieved using microwave irradiation, which dramatically reduces reaction times from hours to mere minutes (less than 10 minutes) fip.org. This method is considered a green chemistry approach because it saves energy and can often be performed in the absence of toxic organic solvents fip.orgresearchgate.net. For example, the reaction of methyl salicylate (B1505791) with hydrazine hydrate (B1144303) to form 2-hydroxybenzohydrazide can be carried out under microwave irradiation (160 Watts) for 2-8 minutes fip.org. Similarly, the synthesis of 4-hydroxybenzohydrazide from methylparaben and hydrazine hydrate has been accomplished with a 91% yield using microwave irradiation researchgate.net.

Another key principle of green chemistry is the use of environmentally friendly solvents. Research has demonstrated the successful synthesis of hydrazide derivatives using water as a solvent, completely avoiding volatile and often toxic organic solvents like ethanol, methanol, or DMF chemmethod.com. This approach not only reduces environmental impact but also simplifies the purification process chemmethod.com. The combination of microwave irradiation and the use of water as a solvent represents a highly efficient and eco-friendly synthetic strategy for hydrazide derivatives chemmethod.com.

Characterization Techniques in Synthetic Research

The structural elucidation and confirmation of newly synthesized this compound derivatives rely on a suite of sophisticated analytical techniques.

Spectroscopic Analysis (FTIR, ¹H-NMR, ¹³C-NMR, UV-Vis, Mass Spectrometry)

Spectroscopic methods are indispensable for characterizing the molecular structure of this compound and its derivatives. ceon.rsresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the key functional groups present in the molecule. The FTIR spectrum of a hydrazone derivative, for example, would show characteristic absorption bands for N-H, C=O (amide), C=N (imine), and O-H stretching vibrations. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H-NMR (Proton NMR) reveals the number of different types of protons, their chemical environment, and their proximity to other protons. For instance, in a hydrazone derivative of this compound, distinct signals would be observed for the aromatic protons, the methoxy (B1213986) group protons (-OCH₃), the azomethine proton (-N=CH-), and the exchangeable protons of the -OH and -NH groups. nih.govresearchgate.netresearchgate.net

¹³C-NMR (Carbon-13 NMR) provides information on the different carbon atoms in the molecule, including the carbonyl carbon and the aromatic carbons. ceon.rsresearchgate.net

Mass Spectrometry (MS) determines the molecular weight and can provide information about the structure through fragmentation patterns. The molecular ion peak [M]⁺ in the mass spectrum confirms the molecular mass of the synthesized compound. nih.govnih.gov

UV-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within the molecule and is particularly useful for conjugated systems. nih.gov

Table 1: Representative Spectroscopic Data for a this compound Derivative (Data is illustrative for a compound like N'-(2-hydroxy-4-methoxybenzylidene)-4-methoxybenzohydrazide)

| Technique | Observed Features and Interpretations |

| FTIR (cm⁻¹) | Bands around 3200-3400 (O-H, N-H stretching), ~1640 (C=O, amide I), ~1600 (C=N stretching), ~1550 (N-H bending, amide II), ~1250 (C-O stretching). researchgate.net |

| ¹H-NMR (δ, ppm) | ~11.0-12.0 (s, 1H, -OH), ~10.0-11.5 (s, 1H, -NH), ~8.5 (s, 1H, -N=CH), ~6.5-8.0 (m, aromatic-H), ~3.8 (s, 3H, -OCH₃). nih.govresearchgate.net |

| ¹³C-NMR (δ, ppm) | ~160-165 (C=O), ~155-160 (Ar-C-O), ~145-150 (-N=CH), ~110-135 (Aromatic C-H and C-C), ~55 (-OCH₃). ceon.rsresearchgate.net |

| Mass Spec (m/z) | Molecular ion peak corresponding to the calculated molecular weight. Characteristic fragmentation patterns. nih.govnih.gov |

Elemental Analysis

Elemental analysis, typically for Carbon (C), Hydrogen (H), and Nitrogen (N), is a fundamental technique used to confirm the empirical formula of a newly synthesized compound. The experimentally determined percentages of these elements are compared with the theoretically calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the purity and elemental composition of the compound. ceon.rsnih.gov

Table 2: Example of Elemental Analysis Data (For a hypothetical derivative C₁₆H₁₆N₂O₄)

| Element | Calculated % | Found % |

| Carbon (C) | 64.00 | 63.98 |

| Hydrogen (H) | 5.37 | 5.40 |

| Nitrogen (N) | 9.33 | 9.31 |

Single Crystal X-ray Diffraction (where applicable to derivatives or complexes)

For example, the crystal structure of N′-(2-Hydroxy-4-methoxybenzylidene)-4-methoxybenzohydrazide revealed that the molecule adopts an E configuration about the C=N bond and that the two benzene (B151609) rings are nearly coplanar. nih.gov The analysis also confirms the presence of intramolecular hydrogen bonding between the hydroxyl group and the hydrazide nitrogen atom, which influences the molecular conformation. nih.gov Furthermore, intermolecular hydrogen bonds can be identified, which dictate how the molecules pack together in the crystal lattice. nih.govnih.gov This detailed structural information is crucial for understanding structure-activity relationships.

Pharmacological and Biological Activities of 2 Hydroxy 4 Methoxybenzohydrazide and Its Derivatives

Enzyme Inhibition Studies

Derivatives of 2-Hydroxy-4-methoxybenzohydrazide have been the subject of various enzyme inhibition studies, revealing their capacity to modulate the activity of crucial enzymes involved in pigmentation and nitrogen metabolism.

Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that plays a pivotal role in the biosynthesis of melanin (B1238610), the primary pigment in human skin, and is also responsible for the undesirable browning of fruits and vegetables. The inhibition of tyrosinase is, therefore, a key strategy in the development of skin-whitening agents and anti-browning formulations.

Kinetic analyses have been instrumental in elucidating the mechanism by which this compound derivatives inhibit tyrosinase. A study on a series of novel this compound analogs identified a potent derivative that exhibited competitive inhibition against tyrosinase researchgate.net. This mode of inhibition suggests that the compound competes with the natural substrate, L-DOPA, for binding to the active site of the enzyme. The most potent analog in this series, featuring a 4-methoxyphenyl (B3050149) moiety, displayed an IC50 value of 55.39 ± 4.93 µM researchgate.net.

Table 1: Tyrosinase Inhibitory Activity of this compound Derivatives and Related Compounds

| Compound/Derivative | IC50 (µM) | Inhibition Type | Source |

| This compound analog (with 4-methoxyphenyl moiety) | 55.39 ± 4.93 | Competitive | researchgate.net |

| 2'-Hydroxy-4'-methoxyacetophenone | 600 | Mixed |

IC50: The concentration of an inhibitor where the response (or binding) is reduced by half. This table is interactive. Click on the headers to sort the data.

The structural features of this compound derivatives play a crucial role in their tyrosinase inhibitory activity. The presence and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the benzaldehyde (B42025) ring are critical determinants of their inhibitory potential.

The core structure, featuring a hydroxyl group at the C2 position and a methoxy group at the C4 position of the benzene (B151609) ring, is a recurring motif in potent tyrosinase inhibitors. The hydrazide moiety also contributes significantly to the inhibitory activity. It is believed that the hydrazide group can chelate the copper ions within the active site of the tyrosinase enzyme, thereby inactivating it.

In the series of this compound analogs, the derivative with a 4-methoxyphenyl substituent on the hydrazide portion demonstrated the highest potency researchgate.net. This suggests that the electronic and steric properties of the substituent at this position can significantly influence the binding affinity of the inhibitor to the enzyme's active site. The methoxy group, being an electron-donating group, may enhance the electron density of the molecule, facilitating its interaction with the enzyme.

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of gastritis and peptic ulcers. The ammonia produced by urease neutralizes the acidic environment of the stomach, allowing the bacteria to colonize the gastric mucosa. Therefore, the inhibition of urease is a promising therapeutic strategy for the treatment of H. pylori infections.

Kinetic studies on derivatives of this compound have revealed their potential as effective urease inhibitors. For instance, N'-(2-Hydroxy-4-Methoxybenzylidene)-4-Nitrobenzohydrazide has been shown to exhibit competitive inhibition of urease researchgate.net. This indicates that the compound vies with urea for access to the active site of the enzyme. While specific IC50 and Ki values for this particular derivative were not detailed in the available literature, the competitive nature of its inhibition highlights its potential as a targeted inhibitor.

Research on a broader range of benzohydrazide (B10538) derivatives has provided further insights into their urease inhibitory mechanisms, with studies showing both competitive and mixed-type inhibition depending on the specific substitutions on the aromatic rings nih.gov.

Table 2: Urease Inhibitory Activity of Benzohydrazide Derivatives

| Compound/Derivative | IC50 (µM) | Inhibition Type | Source |

| N'-(2-Hydroxy-4-Methoxybenzylidene)-4-Nitrobenzohydrazide | Not specified | Competitive | researchgate.net |

| Curcumin (B1669340) derivative 8b | 2.44 ± 0.07 | Competitive | nih.gov |

| Curcumin derivatives 3c-3e | Not specified | Competitive | nih.gov |

| Curcumin derivatives 4b, 4c, 4e | Not specified | Mixed-type | nih.gov |

IC50: The concentration of an inhibitor where the response (or binding) is reduced by half. This table is interactive. Click on the headers to sort the data.

The efficacy of urease inhibitors is significantly enhanced if they exhibit selectivity towards bacterial ureases over plant or other non-target ureases. A crucial aspect of the research into this compound derivatives is their potential specificity for the urease from Helicobacter pylori.

Direct evidence for the anti-H. pylori activity of the parent aldehyde, 2-hydroxy-4-methoxybenzaldehyde (B30951), has been established. This compound was found to inhibit the growth of H. pylori with a Minimum Inhibitory Concentration (MIC) of approximately 39 μg/mL nih.gov. This finding is particularly relevant as the hydrazone derivatives are synthesized from this aldehyde, suggesting that the core structural motif possesses inherent anti-H. pylori properties. The mechanism of action is believed to involve the inhibition of the bacterial urease, which is essential for the survival of H. pylori in the acidic stomach environment nih.gov.

While specific studies on the selectivity of this compound derivatives against H. pylori urease compared to other bacterial ureases are not extensively documented in the reviewed literature, the demonstrated activity against H. pylori itself provides a strong rationale for their further investigation as targeted therapeutic agents.

α-Glucosidase Inhibition

Derivatives of this compound, particularly Schiff base analogs, have been identified as potent inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion. The inhibition of this enzyme can help in managing postprandial hyperglycemia. A study on a series of these derivatives revealed that several compounds exhibited superior inhibitory activity compared to the standard drug, acarbose (B1664774). Specifically, eight derivatives showed IC50 values ranging from 8.72 ± 0.14 to 16.16 ± 0.17 µM, indicating strong potential as α-glucosidase inhibitors. mdpi.com In silico docking studies further suggested that the most potent of these compounds form stable and strong interactions with the amino acid backbone of the enzyme. mdpi.com

Other related hydrazide structures have also shown promise. For instance, certain 1,2-benzothiazine derivatives demonstrated excellent α-glucosidase inhibition, with some compounds having IC50 values as low as 3.9 µM, significantly more potent than acarbose (IC50 = 38.3 µM). While not direct derivatives of this compound, the activity of these related compounds underscores the potential of the broader hydrazide and benzothiazine scaffolds in developing new anti-diabetic agents.

| Compound ID | Substituent on Schiff Base | IC50 (µM) | Standard (Acarbose) IC50 (µM) |

| 2n | 3,4,5-Trimethoxyphenyl | 8.72 ± 0.14 | >50 |

| 2j | 4-(Dimethylamino)phenyl | 10.41 ± 0.11 | >50 |

| 2e | 4-Bromophenyl | 11.15 ± 0.15 | >50 |

| 2o | 2,5-Dimethoxyphenyl | 11.91 ± 0.13 | >50 |

| 2w | 3-Ethoxyphenyl | 12.11 ± 0.14 | >50 |

| 2q | 2-Nitrophenyl | 13.19 ± 0.12 | >50 |

| 2v | 4-Ethoxyphenyl | 15.35 ± 0.16 | >50 |

| 2l | 4-Propylphenyl | 16.16 ± 0.17 | >50 |

| Data sourced from a study on novel Schiff base derivatives of 2‐hydroxy‐4‐methoxybenzamide. mdpi.com |

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for managing Alzheimer's disease. Research into Schiff bases and hydrazineylidene derivatives has shown their potential as inhibitors of these enzymes. Studies on various phenol-containing Schiff bases have reported significant inhibitory activities, with IC50 values for AChE inhibition ranging from 16.11 to 57.75 nM and for BChE inhibition from 19.80 to 53.31 nM. nih.gov

While research focusing specifically on this compound derivatives is part of this broader class, the available data on related hydrazone structures is promising. For example, hydrazone derivatives of pyridoxal (B1214274) have been shown to be potent inhibitors of human cholinesterases, with inhibition constants (Ki) in the micromolar range. nih.gov These findings suggest that the hydrazone scaffold, a key feature of this compound derivatives, is a viable starting point for designing effective cholinesterase inhibitors.

| Compound Class | Enzyme | IC50 / Ki Range |

| Phenol-containing Schiff Bases | AChE | IC50: 16.11–57.75 nM |

| Phenol-containing Schiff Bases | BChE | IC50: 19.80–53.31 nM |

| Pyridoxal-derived Hydrazones | AChE | Ki: 16–77 µM |

| Data compiled from studies on various Schiff base and hydrazone derivatives. nih.gov |

Other Enzyme Inhibition Potentials (e.g., Pyruvate (B1213749) Kinase)

Pyruvate kinase is a critical enzyme in the glycolytic pathway and a target for therapeutic intervention in diseases like cancer. patsnap.comwikipedia.org While extensive research has been conducted on various classes of pyruvate kinase inhibitors, there is limited specific information available regarding the direct inhibitory effects of this compound or its immediate derivatives on this enzyme.

However, research into other related kinase inhibitors has involved hydrazone derivatives. For example, a study identified certain 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as potent inhibitors of Microtubule Affinity Regulating Kinase 4 (MARK4), another enzyme implicated in cancer and other diseases. nih.gov This indicates that the broader chemical class of benzohydrazides and their hydrazone derivatives has the potential to be explored for activity against various kinases, including pyruvate kinase, although specific studies on this compound are yet to be reported.

Antimicrobial Activities

Antibacterial Activity

The precursor to this compound, 2-hydroxy-4-methoxybenzaldehyde (HMB), has demonstrated notable antibacterial efficacy against Staphylococcus aureus, including methicillin-resistant strains (MRSA). researchgate.net Studies have reported a Minimum Inhibitory Concentration (MIC) of 1024 µg/mL for HMB against S. aureus. researchgate.net This compound is believed to exert its effect by targeting the bacterial cell membrane. researchgate.net

Derivatives of this compound have also shown promise. In a study of pyrazoline derivatives, the inclusion of a 2-hydroxy-4-methoxy substituted phenyl ring was found to be favorable for antibacterial activity. Furthermore, Schiff bases derived from 2-hydroxy-4-methoxybenzaldehyde and their metal complexes have exhibited antimicrobial activity against S. aureus. mdpi.com Hydrazide-hydrazone derivatives are known to possess a wide range of pharmacological activities, including potent bactericidal effects on various cocci and bacilli. mdpi.com For instance, some hydrazide-hydrazones have shown higher activity against Bacillus species than common antibiotics.

| Compound / Derivative Class | Bacteria | Activity (MIC) |

| 2-hydroxy-4-methoxybenzaldehyde (HMB) | Staphylococcus aureus | 1024 µg/mL |

| 2-hydroxy-4-methoxybenzaldehyde (HMB) | MRSA | 1024 µg/mL |

| Hydrazide Hydrazone Derivative (5c) | Bacillus subtilis | 2.5 mg/mL |

| Hydrazide Hydrazone Derivative (5f) | Staphylococcus aureus | 16.0 ± 0.31 mm (inhibition zone) |

| Data compiled from various studies on HMB and hydrazone derivatives. researchgate.netmdpi.com |

Derivatives of 2-hydroxybenzohydrazide (B147611) have shown significant activity against Gram-negative bacteria. A study focusing on Schiff base derivatives reported varying levels of efficacy against Escherichia coli. Specifically, N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide was found to have a Minimum Inhibitory Concentration (MIC) of 120 ppm, while N'-(2-methoxybenzylidene)-2-hydroxybenzohydrazide had a higher MIC of 1000 ppm against E. coli. fip.org The presence of the 4-methoxy group on the benzylidene ring appeared to enhance the antibacterial activity. fip.org

Furthermore, Schiff bases derived from 2-hydroxy-4-methoxybenzaldehyde and their copper(II) complexes have been tested against E. coli, with some complexes showing better antimicrobial activity than the free Schiff base ligand. mdpi.com The enhancement of antimicrobial properties through the formation of Schiff bases from 2-hydroxy-4-methoxybenzaldehyde has also been noted in other studies. nih.gov

| Compound | Bacteria | Activity (MIC) |

| N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide | Escherichia coli | 120 ppm |

| N'-(2-methoxybenzylidene)-2-hydroxybenzohydrazide | Escherichia coli | 1000 ppm |

| Hydrazide Hydrazone Derivative (5f) | Escherichia coli | 2.5 mg/mL |

| Data compiled from studies on 2-hydroxybenzohydrazide derivatives. mdpi.comfip.org |

Mechanisms of Antibacterial Action

Research into the antibacterial mechanisms of 2-hydroxy-4-methoxybenzaldehyde (HMB), a related compound, has revealed that it can disrupt bacterial biofilms. Specifically, studies on methicillin-resistant Staphylococcus aureus (MRSA) have shown that certain derivatives can effectively disrupt established biofilms. For instance, a fluorinated benzimidazole (B57391) derivative, TFBZ, demonstrated the ability to change the permeability and integrity of the bacterial cell membrane, leading to the eradication of MRSA biofilms. frontiersin.org This disruption is characterized by a significant increase in dead cells within the biofilm and a looser, thinner biofilm structure. frontiersin.org The mechanism involves the transcriptional regulation of genes related to cell adhesion and biofilm formation. frontiersin.org

The disruption of the cell membrane is a common mechanism for antibacterial agents. nih.govmdpi.com This can lead to the neutralization of the bacterial membrane surface charges, altering its permeability and ultimately causing cell death. nih.gov Some antimicrobial peptides (AMPs) are known to disrupt bacterial cell membranes, which impedes biofilm formation. frontiersin.org Similarly, biosurfactants like sophorolipids can increase membrane permeability, causing the release of intracellular contents. nih.gov

Anti-virulence Potential

2-Hydroxy-4-methoxybenzaldehyde (HMB) has demonstrated significant anti-virulence activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov At sub-inhibitory concentrations, HMB has been shown to inhibit the production of staphyloxanthin, a key virulence factor in MRSA. nih.govnih.gov This inhibition is not bactericidal, meaning it reduces the pathogen's ability to cause disease without directly killing it. nih.gov

Beyond staphyloxanthin, HMB treatment also leads to a significant reduction in other MRSA virulence factors, including lipase, nuclease, and hemolysin. nih.govnih.gov The underlying mechanism for this broad anti-virulence effect appears to be the targeting of virulence regulatory genes. Transcriptomic analysis has revealed that HMB attenuates the production of these virulence factors by targeting genes such as sigB and saeS in MRSA. nih.govnih.gov This targeted gene regulation results in a diminished virulence arsenal (B13267) for the bacteria. nih.gov

| Virulence Factor | Effect of HMB Treatment | Reference |

| Staphyloxanthin | Profound inhibition | nih.govnih.gov |

| Lipase | Significantly inhibited | nih.govnih.gov |

| Nuclease | Significantly inhibited | nih.govnih.gov |

| Hemolysin | Significantly inhibited | nih.govnih.gov |

Antifungal Activity

2-Hydroxy-4-methoxybenzaldehyde (HMB), a related compound, has shown notable antifungal activity against several fungal species, including Fusarium graminearum. researchgate.netnih.govnih.gov Studies have determined the minimum inhibitory concentration (MIC) of HMB required to inhibit the mycelial growth of F. graminearum to be 200 μg/mL. researchgate.netnih.govnih.gov This compound has been identified as a more effective antifungal agent against F. graminearum than vanillin (B372448) and its other derivatives. nih.govnih.gov The antifungal efficacy of HMB has also been confirmed on wheat grains, suggesting its potential application in agricultural preservation. nih.gov While research on the direct antifungal activity of this compound is less documented in the provided context, the activity of its aldehyde precursor highlights the potential of this chemical scaffold against phytopathogenic fungi. The development of resistance to commercially available antifungal agents in pathogens like Candida albicans necessitates the exploration of new antifungal compounds. frontiersin.org

Mechanisms of Antifungal Action

The antifungal action of 2-hydroxy-4-methoxybenzaldehyde (HMB) against Fusarium graminearum is multifaceted, primarily involving damage to the cell membrane and inhibition of mycotoxin biosynthesis. nih.govnih.gov At its minimum inhibitory concentration (MIC), HMB significantly increases the permeability of the fungal cell membrane. nih.govnih.gov This is evidenced by a roughly 6-fold increase in permeability as shown by propidium (B1200493) iodide staining. nih.govnih.gov The damage to the cell membrane is further indicated by an increase in malondialdehyde (MDA) content, suggesting lipid peroxidation, and a substantial rise in glycerol (B35011) content, pointing to osmotic stress. nih.gov

A key aspect of HMB's antifungal mechanism is the disruption of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. frontiersin.orgdocumentsdelivered.com Treatment with HMB at the MIC led to a 61.78% reduction in ergosterol levels, compromising membrane integrity. frontiersin.orgdocumentsdelivered.com This disruption is linked to the significant regulation of genes involved in the ergosterol biosynthesis pathway, such as Erg2, Erg5, and Erg6. frontiersin.org

Furthermore, HMB demonstrates a potent antitoxigenic effect by drastically reducing the production of deoxynivalenol (B1670258) (DON), a mycotoxin produced by F. graminearum. nih.gov At the MIC, the DON content was reduced by 93.59% on the seventh day of treatment. nih.gov This inhibition of DON biosynthesis is associated with the regulation of up to 16 genes involved in this pathway. frontiersin.org

| Mechanism of Action | Observation | Reference |

| Cell Membrane Permeability | Increased by about 6-fold | nih.govnih.gov |

| Ergosterol Biosynthesis | Reduced by 61.78% | frontiersin.orgdocumentsdelivered.com |

| Deoxynivalenol (DON) Biosynthesis | Reduced by 93.59% | nih.gov |

| Lipid Peroxidation (MDA content) | Increased by 45.91% | nih.gov |

| Osmotic Stress (Glycerol content) | Increased by 576.19% | nih.gov |

Anticancer / Cytotoxic Activities

Derivatives of this compound have been investigated for their potential anticancer activities. While direct studies on the parent compound are not detailed, related structures have shown cytotoxic effects against various cancer cell lines. The exploration of novel compounds with anticancer properties is a significant area of research, with many studies focusing on their ability to inhibit cancer cell growth and induce cell death. nih.govrsc.orgcjsc.ac.cn

Against Specific Cancer Cell Lines

Derivatives and related compounds of this compound have demonstrated cytotoxic activity against several human cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and HT-29 (colon cancer). nih.govrsc.orgcjsc.ac.cnmdpi.comnih.gov

For instance, novel chalcone-thienopyrimidine derivatives have shown potent anticancer activities against both HepG2 and MCF-7 cell lines. nih.gov Similarly, a phosphomolybdate based hybrid solid exhibited considerable inhibitory effects against HepG2, A549 (lung cancer), and MCF-7 cells, with its activity being comparable to the chemotherapeutic agent methotrexate. rsc.org Diorganotin thiophene-2-carbohydrazone complexes have also displayed good antitumor activity against MCF-7 and HepG2 cell lines. cjsc.ac.cn

The cytotoxic effects of various compounds on these cell lines are often evaluated using MTT and SRB assays to determine cell viability. mdpi.comnih.gov The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a key metric in these studies. For example, some CNS drugs have been repurposed and tested against HT-29 and MCF-7 cells, showing varying degrees of effectiveness. mdpi.comnih.gov

| Cancer Cell Line | Compound Type | Observed Effect | Reference |

| MCF-7 | Chalcone-thienopyrimidine derivatives | Potent anticancer activity | nih.gov |

| HepG2 | Chalcone-thienopyrimidine derivatives | Potent anticancer activity | nih.gov |

| HT-29 | CNS drugs (e.g., sertraline, thioridazine) in combination with 5-FU | Synergistic growth inhibition | mdpi.comnih.gov |

| MCF-7 | Phosphomolybdate based hybrid solid | Considerable inhibitory effect | rsc.org |

| HepG2 | Phosphomolybdate based hybrid solid | Considerable inhibitory effect | rsc.org |

| MCF-7 | Diorganotin thiophene-2-carbohydrazone complexes | Good antitumor activity | cjsc.ac.cn |

| HepG2 | Diorganotin thiophene-2-carbohydrazone complexes | Good antitumor activity | cjsc.ac.cn |

Induction of Apoptosis and Cell Cycle Arrest

The anticancer effects of compounds related to this compound are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govnih.govmdpi.commdpi.com These mechanisms prevent the uncontrolled proliferation of cancer cells.

For example, 4β-hydroxywithanolide E, isolated from Physalis peruviana, has been shown to induce G0/G1 cell cycle arrest at low concentrations and apoptosis at higher concentrations in HT-29 colon cancer cells. nih.gov This is accompanied by an increase in p21(Waf1/Cip1) levels and a decrease in several cell cycle-related proteins. nih.gov Similarly, 2-methoxyestradiol (B1684026) induces G2/M phase cell cycle arrest and apoptosis in CNE2 nasopharyngeal carcinoma cells, which is associated with the downregulation of Bcl-2. nih.gov

In hepatocellular carcinoma cells, 4-hydroxyderricin (B1235420) has been found to induce apoptosis and cell cycle arrest by modulating the PI3K/AKT/mTOR signaling pathway. mdpi.com This compound caused G2/M phase arrest in HepG2 cells and G0/G1 phase arrest in Huh7 cells. mdpi.com The cytotoxicity of some chalcone-thienopyrimidine derivatives is achieved through the downregulation of Bcl-2 and the upregulation of Bax, caspase-3, and caspase-9. nih.gov Furthermore, certain benzimidazole derivatives have been shown to suppress the cell cycle and induce apoptosis in various cancer cell lines. mdpi.com

Antioxidant and Free Radical Scavenging Properties

Free radicals can interact with and damage vital proteins, impairing their function. nih.gov Compounds with antioxidant and free radical scavenging properties are therefore of significant interest. Hydroxybenzylidene hydrazines, a class to which this compound belongs, are known to exhibit a wide spectrum of biological activities, including free radical scavenging. nih.gov

The antioxidant potential of these compounds is often evaluated by their ability to scavenge stable free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), galvinoxyl radical (GOR), and 2,2'-azino-bis(3-ethylbenzothiazoline)-6-sulphonic acid (ABTS) radicals. nih.gov Studies on new N-(hydroxybenzylidene)-N'-[2,6-dinitro-4-(trifluoromethyl)]phenylhydrazines have shown that their scavenging activity can range from strong to negligible, with the most effective scavengers being those containing three hydroxyl groups in the benzylidene portion of the molecule. nih.gov

In a study of coumarin-hydroxybenzohydrazide hybrids, it was found that these compounds possess significant antioxidative potency, often superior to their parent molecules. nih.gov The radical scavenging activity of these hybrids was investigated against ten different radical species, and all were found to be effective scavengers. nih.gov The mechanisms of radical scavenging are complex and can involve processes such as Double Hydrogen Atom Transfer (DHAT). nih.gov

The antioxidant capacity of pyranoanthocyanins, which can possess catechol or syringyl moieties similar in phenolic structure to the subject compound, has also been studied. mdpi.com These compounds are effective at trapping free radicals, and their antioxidant ability is enhanced by the formation of stable quinone structures following radical scavenging. mdpi.com

Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases. The anti-inflammatory potential of compounds structurally related to this compound has been demonstrated in several studies. For example, 2-hydroxy-4-methoxy benzoic acid has been shown to protect the liver from carbon tetrachloride-induced hepatotoxicity in rats through its anti-inflammatory and antioxidant mechanisms. nih.gov This protective effect was associated with the restoration of inflammatory cytokines such as TNF-α, IL-1β, IL-10, and IL-6. nih.gov

Derivatives of 2'-hydroxy-4'-methoxychalcone (B191446) have also been evaluated for their anti-inflammatory effects. nih.gov In a study using RAW 264.7 cells, these derivatives were tested for their ability to inhibit nitric oxide (NO) production, a key inflammatory mediator. nih.gov One derivative, 2'-hydroxy-4',6'-dimethoxychalcone, was found to be particularly potent, significantly mitigating the lipopolysaccharide (LPS)-induced expression of NO, PGE2, inflammatory cytokines, COX-2, and iNOS proteins. nih.gov This effect was mediated by reducing the levels of nuclear factor kappa B (NF-κB), p38, and JNK proteins. nih.gov

The synthesis of 2-hydroxybenzohydrazide derivatives has also been explored for their biological activities. fip.org While the primary focus of one study was on antibacterial activity, the underlying benzohydrazide scaffold is common in compounds with diverse pharmacological properties, including anti-inflammatory actions.

Antiglycation Activity

Glycation is a non-enzymatic reaction between proteins and sugars that leads to the formation of advanced glycation end products (AGEs), which are implicated in the pathogenesis of diabetes and its complications. A series of 4-methoxybenzoylhydrazone derivatives, which are structurally very similar to this compound, have been synthesized and evaluated for their antiglycation activity. nih.govresearchgate.netbenthamopenarchives.combenthamopen.com

These compounds exhibited a varying degree of antiglycation activity, with some showing more potent activity than the standard inhibitor, rutin (B1680289). nih.govresearchgate.net The structure-activity relationship suggests that the antiglycation potential is largely dependent on the number and position of hydroxyl substituents on the phenyl moiety. nih.gov For instance, compounds with a para-hydroxy group tend to show potent activity as they can effectively inhibit glycoxidation. nih.gov In contrast, ortho-hydroxyl groups that are involved in intramolecular hydrogen bonding may lead to weaker activity. nih.govresearchgate.net

The IC50 values for these 4-methoxybenzoylhydrazone derivatives ranged from 216.52 to 748.71 µM, compared to the standard rutin with an IC50 of 294.46 ± 1.50 µM. nih.govresearchgate.netbenthamopenarchives.combenthamopen.com Several compounds in the series demonstrated better activity than the standard, highlighting their potential as lead molecules for developing new drugs to inhibit protein glycation. researchgate.netbenthamopenarchives.com

Table 1: Antiglycation Activity of Selected 4-Methoxybenzoylhydrazone Derivatives

| Compound | IC50 (µM) | Activity Compared to Standard (Rutin IC50 = 294.46 ± 1.50 µM) |

| 1 | 216.52 ± 4.2 | More Potent |

| 3 | 289.58 ± 2.64 | More Potent |

| 4 | 307.1 ± 6.08 | Comparable |

| 6 | 227.75 ± 0.53 | More Potent |

| 7 | 242.53 ± 6.1 | More Potent |

| 11 | 287.79 ± 1.59 | More Potent |

| 14 | 649.18 ± 18.5 | Weak |

| 15 | 748.71 ± 7.8 | Weak |

Data sourced from Molecules 2014, 19. nih.govresearchgate.net

Neuroprotective Effects (e.g., against AChE and BChE)

Neurodegenerative diseases like Alzheimer's are often associated with cholinergic system dysfunction and oxidative stress. frontiersin.orgnih.gov One therapeutic approach is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine.

While direct studies on this compound are not available, research on related structures is informative. A series of 2'-hydroxychalcones, which share a substituted phenolic ring, were synthesized and evaluated as human AChE inhibitors. nih.gov The most active compounds had IC50 values in the range of 40–85 µM, with higher activities generally observed for compounds with methoxy substituents in one ring and halogen substituents in the other. nih.gov Interestingly, some compounds showed selectivity for BChE, which is also a relevant target in later stages of Alzheimer's disease. nih.gov

Hydroxybenzoic acid derivatives have been investigated as dual-target ligands, acting as both mitochondriotropic antioxidants and cholinesterase inhibitors. frontiersin.org In one study, certain derivatives with shorter carbon chain spacers were potent BChE inhibitors, while those with longer spacers were more effective against AChE. frontiersin.org This highlights the potential for developing dual-action drugs from this chemical class.

Furthermore, peptides with AChE inhibitory activity have been shown to have neuroprotective effects against glutamate-induced toxicity in PC12 cells. nih.gov These peptides were found to reduce oxidative stress and inhibit calcium influx, suggesting that AChE inhibitors can have broader neuroprotective mechanisms. nih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations

Molecular docking studies have been instrumental in predicting and analyzing the binding affinities and interaction patterns of 2-Hydroxy-4-methoxybenzohydrazide derivatives with various enzymatic targets. These studies have consistently demonstrated the compound's ability to fit into the active sites of several key enzymes implicated in a range of diseases.

Research has highlighted the potent inhibitory effects of this compound and its Schiff base derivatives against several clinically relevant enzymes. These interactions are primarily driven by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues within the enzyme's active site.

Tyrosinase: As a key enzyme in melanin (B1238610) biosynthesis, tyrosinase is a major target for agents treating hyperpigmentation. researchgate.net Derivatives of this compound have been shown to be effective tyrosinase inhibitors. researchgate.net Molecular docking studies reveal that the hydroxyl and methoxy (B1213986) groups on the benzohydrazide (B10538) core, along with substituents on the benzylidene portion, play a crucial role in binding to the active site of tyrosinase. unsoed.ac.id For instance, the binding mode of certain derivatives indicates that sulfonamide and hydroxyl substituents are important for forming hydrogen bonds with essential amino acid residues in the enzyme's active site. unsoed.ac.id

Urease: This enzyme is critical for the survival of certain pathogenic bacteria, such as Helicobacter pylori, making it a target for antibacterial agents. researchgate.netnih.gov Molecular docking studies of this compound derivatives have shown strong binding to the urease active site. researchgate.net The interactions often involve the nickel ions present in the active site, as well as key amino acid residues. nih.gov The binding is typically stabilized by a combination of hydrogen bonds, hydrophobic interactions, and polar interactions. nih.gov

α-Glucosidase: Inhibition of α-glucosidase is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. researchgate.netnih.gov Derivatives of this compound have demonstrated significant in vitro inhibitory activity against α-glucosidase. nih.gov Docking studies have elucidated the binding interactions, showing that these compounds can effectively fit into the enzyme's binding pocket. nih.govnih.gov The interactions often involve key residues such as Asp203, Asp542, and Arg526. cmu.ac.th

Mycobacterium tuberculosis InhA: The enoyl-acyl carrier protein reductase (InhA) is a vital enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govnih.gov It is the primary target for the frontline anti-TB drug isoniazid. nih.gov Molecular docking studies have identified this compound derivatives as potential inhibitors of InhA. researchgate.netmdpi.com These studies suggest that the hydrazone linkage is important for binding to the active site. researchgate.net

The effectiveness of this compound derivatives as enzyme inhibitors is largely determined by their binding mode within the active site. The molecule typically adopts a conformation that allows for optimal interaction with the surrounding amino acid residues.

For example, in the case of tyrosinase, the planar structure of the Schiff base derivatives of this compound allows for effective stacking interactions within the active site. researchgate.net The hydroxyl and methoxy groups often act as hydrogen bond donors and acceptors, anchoring the molecule in place. nih.gov

With urease, the active site contains two nickel ions, and the binding of inhibitors is often coordinated with these metal ions. nih.gov The hydrazide moiety of this compound can chelate with the nickel ions, contributing to the inhibitory activity.

In α-glucosidase, the active site is a pocket, and the "L-shaped" conformation of some inhibitors allows them to fit snugly within this pocket, forming stable hydrophobic and hydrogen bonds. nih.gov

For M. tuberculosis InhA, the binding pocket has both hydrophobic and polar regions. The aromatic rings of the this compound derivatives can engage in hydrophobic interactions, while the hydrazide and hydroxyl groups can form hydrogen bonds with polar residues. nih.gov

Table 1: Summary of Molecular Docking Interactions of this compound Derivatives

| Target Enzyme | Key Interacting Residues | Type of Interactions | Reference |

|---|---|---|---|

| Tyrosinase | Histidine, Aspartate, Serine | Hydrogen bonding, π-π stacking | researchgate.netunsoed.ac.id |

| Urease | Nickel ions, Histidine, Aspartate | Metal coordination, Hydrogen bonding | researchgate.netnih.gov |

| α-Glucosidase | Aspartate, Arginine, Phenylalanine | Hydrogen bonding, Hydrophobic interactions | researchgate.netnih.gov |

| M. tuberculosis InhA | Tyrosine, Lysine, NAD+ cofactor | Hydrogen bonding, Hydrophobic interactions | nih.govresearchgate.net |

Molecular Dynamics Simulations to Elucidate Binding Stability

To further validate the binding modes predicted by molecular docking, molecular dynamics (MD) simulations are often employed. These simulations provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the interactions. MD simulations of this compound derivatives complexed with target enzymes have demonstrated that the key interactions observed in docking studies are maintained throughout the simulation, indicating stable binding. frontiersin.org

Density Functional Theory (DFT) Analysis to Elucidate Electronic Properties and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules. DFT analysis of this compound and its derivatives has provided valuable information about their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.govmdpi.com The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap suggests higher reactivity, which can be correlated with biological activity. mdpi.com DFT studies have also been used to analyze the molecular electrostatic potential (MESP), which helps to identify the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attacks. mdpi.com

Table 2: Calculated Electronic Properties of a Representative Benzohydrazide Derivative from DFT Analysis

| Property | Value | Significance | Reference |

|---|---|---|---|

| HOMO Energy | -6.2 eV | Relates to electron-donating ability | nih.gov |

| LUMO Energy | -1.8 eV | Relates to electron-accepting ability | nih.gov |

| HOMO-LUMO Gap | 4.4 eV | Indicates chemical reactivity and stability | nih.gov |

| Dipole Moment | 3.5 D | Influences solubility and binding | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR models have been developed to predict their inhibitory activity against various enzymes. researchgate.net These models use molecular descriptors, which are numerical representations of the chemical structure, to correlate with the observed biological activity. nih.govplos.org Successful QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent inhibitors. frontiersin.orgresearchgate.net

In Silico Screening and Drug Discovery Approaches

The insights gained from computational studies have been leveraged in in silico screening campaigns to identify novel and potent inhibitors based on the this compound scaffold. nih.gov Virtual screening of large compound libraries against the three-dimensional structure of a target enzyme can rapidly identify potential hits. thieme-connect.de These hits can then be synthesized and tested experimentally. This approach has proven to be a time- and cost-effective strategy in the early stages of drug discovery. researchgate.net

Structure Activity Relationship Sar Studies of 2 Hydroxy 4 Methoxybenzohydrazide Derivatives

Impact of Substituent Modifications on Biological Activity

The biological activity of 2-hydroxy-4-methoxybenzohydrazide derivatives is profoundly influenced by the nature and position of substituents on their aromatic rings. Research has demonstrated that these modifications can enhance or diminish their efficacy as anticancer, antimicrobial, and antiglycation agents.

Dimethoxy derivatives of salicylaldehyde (B1680747) benzoylhydrazone have shown potent activity against various leukemic cell lines, with some analogs exhibiting exceptional selectivity by being non-toxic to normal human embryonic kidney cells. nih.gov The placement of the methoxy (B1213986) group is crucial; for instance, 4-methoxysalicylaldehydes tend to have higher acidity compared to 3-methoxysalicylaldehydes. nih.gov This lower molecular weight of these compounds presents an opportunity for further structural optimization to improve anticancer activity. nih.gov In studies on N-benzimidazole-derived carboxamides, a 2-hydroxy-4-methoxy-substituted derivative demonstrated selective antiproliferative activity against the MCF-7 breast cancer cell line. nih.gov This highlights that the specific combination and placement of hydroxy and methoxy groups are strong determinants of biological action. nih.gov

In the context of antiglycation activity, a series of 4-methoxybenzoylhydrazones were synthesized and evaluated. The results indicated that the number and position of hydroxyl groups on the benzylidene ring are critical. For example, compounds with 2,4-dihydroxy substitutions showed potent activity, which is attributed to the ability of the hydroxy groups to inhibit glycoxidation. nih.gov

The antimicrobial activity is also sensitive to substituent changes. In a study of 2,4-dihydroxybenzoic acid hydrazide-hydrazones, a derivative with a 2-hydroxy-3,5-diiodophenyl substituent showed the highest activity against several Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Another derivative with a 4-nitrophenyl group was found to be the most potent in inhibiting cancer cell proliferation. mdpi.com This suggests that electron-withdrawing groups like nitro and bulky halogen groups can significantly enhance biological effects.

The following tables summarize the impact of various substitutions on the biological activity of hydrazone derivatives.

Table 1: Antiglycation Activity of 4-Methoxybenzoylhydrazone Derivatives

| Compound | Substituent on Benzylidene Ring | IC50 (µM) | Activity Level |

|---|---|---|---|

| 1 | 2,4,6-Trihydroxy | 216.52 ± 4.2 | Potent mdpi.com |

| 6 | 2,4-Dihydroxy | 227.75 ± 0.53 | Potent nih.govmdpi.com |

| 7 | 2,5-Dihydroxy | 242.53 ± 6.1 | Potent nih.govmdpi.com |

| 3 | 3,4-Dihydroxy | 289.58 ± 2.64 | Potent nih.govmdpi.com |

| Standard | Rutin (B1680289) | 294.46 ± 1.50 | Standard nih.gov |

| 4 | 4-Hydroxy | 307.1 ± 6.08 | Good nih.govmdpi.com |

| 12 | 3-Hydroxy-4-methoxy | 399.90 ± 7.9 | Good mdpi.com |

| 5 | 3-Hydroxy | 420.40 ± 3.3 | Moderate nih.govmdpi.com |

Table 2: Antibacterial Activity of 2,4-Dihydroxybenzhydrazide Derivatives

| Compound | Substituent on Benzylidene Ring | Target Strain | MIC (µg/mL) | Comparison |

|---|---|---|---|---|

| 18 | 2-Hydroxy-3,5-diiodophenyl | S. aureus ATCC 43400 (MRSA) | 3.91 | More active than Nitrofurantoin (7.81 µg/mL) mdpi.com |

| 18 | 2-Hydroxy-3,5-diiodophenyl | S. epidermidis ATCC 12228 | 0.98 | More active than Nitrofurantoin (3.91 µg/mL) mdpi.com |

| 2 | 3-Methylphenyl | M. luteus ATCC 10240 | 31.25 | More active than Nitrofurantoin (62.5 µg/mL) mdpi.com |

Role of the Hydrazide and Hydrazone Moieties in Pharmacological Action

The hydrazide (-CONHNH₂) and hydrazone (-CONHN=CH-) moieties are central to the biological activity of this class of compounds. The hydrazone group, which contains an azomethine (-N=CH-) linkage, is a well-established pharmacophore responsible for a wide array of pharmacological effects, including antimicrobial, anticonvulsant, and anti-inflammatory actions. researchgate.netnih.gov

The atoms within the hydrazone backbone are excellent coordinators for metal ions, a property that underpins many of their biological functions. nih.gov The general structure of these compounds, featuring a carbonyl group and an azomethine group, allows for the synthesis of various heterocyclic compounds with significant therapeutic potential. nih.gov The presence of the N-H proton and the carbonyl oxygen allows the molecule to act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets like enzymes and receptors. researchgate.net

Specifically, the –CONHN=CN functional group is considered crucial for the pharmacological activities of hydrazide derivatives. researchgate.net The Schiff base linkage (C=N), also known as an imine or azomethine, is a key structural requirement for activities such as antibacterial, antifungal, and antitumor effects. fip.orgresearchgate.net These moieties can form stable hydrogen bonds and engage in electrostatic interactions with amino acid residues at the active sites of enzymes, which is critical for their inhibitory potential. researchgate.net In essence, the hydrazide-hydrazone scaffold serves as a versatile platform that can be chemically modified to tune the compound's biological profile.

Influence of Metal Complexation on Biological Activities

The biological activity of this compound derivatives can be significantly modulated through complexation with metal ions. Hydrazones are effective chelating agents, capable of coordinating with metal ions in a bidentate or tridentate fashion through their oxygen and nitrogen donor atoms. nih.govresearchgate.nettandfonline.com This chelation can lead to the formation of stable metal complexes with enhanced biological properties compared to the free ligands.

The enhancement in activity is often explained by chelation theory. Upon complexation, the polarity of the metal ion is reduced due to the partial sharing of its positive charge with the donor groups of the ligand. This process increases the lipophilicity of the complex, which in turn facilitates its diffusion across the lipid layers of cell membranes, allowing it to reach and interfere with intracellular targets more effectively. nih.gov

Studies have shown that metal complexes of hydrazone ligands exhibit a range of enhanced biological activities:

Antimicrobial and Antioxidant Activity: Copper(II) complexes of 2-hydroxy-4-methoxy benzylidene-2-hydroxy benzhydrazide have demonstrated significant antibacterial and antioxidant potential. researchgate.net The ligand in these complexes acts as a tribasic tridentate chelator, binding through the phenolate (B1203915) oxygen, azomethine nitrogen, and enolate oxygen. researchgate.net Similarly, iron(III) complexes have shown higher antifungal and antibacterial effects than other metal complexes in certain studies. researchgate.net

Anticancer Activity: Metal complexes of various hydrazones have shown potent cytotoxicity against human cancer cell lines. nih.gov The ability of metal ions to form positively charged species that can bind to negatively charged biological molecules like DNA is a key aspect of their antitumor mechanism. nih.gov

Analgesic and Anti-inflammatory Activity: The pharmacological profile of salicylaldehyde benzoyl hydrazones can be altered upon coordination with zinc(II). One study found that while the free hydrazone ligand inhibited the neurogenic phase of pain, its zinc(II) complex was active in the inflammatory phase, similar to indomethacin. nih.govmdpi.com This demonstrates that metal complexation can shift the therapeutic action of the parent molecule.

The following table provides examples of how metal complexation influences the biological activities of hydrazone derivatives.

Table 3: Effect of Metal Complexation on Biological Activity

| Ligand | Metal Ion | Resulting Complex | Observed Change in Activity |

|---|---|---|---|

| 2-Hydroxy 4-methoxy benzylidene 2-hydroxy benzhydrazide | Copper(II) | Cu(II) complex | Showed significant antibacterial and antioxidant activity. researchgate.net |

| Salicylaldehyde 2-chlorobenzoyl hydrazone | Zinc(II) | [Zn(LASSBio-466)H₂O]₂ | Pharmacological profile altered from neurogenic to anti-inflammatory pain inhibition. nih.govresearchgate.net |

| 2-Hydroxy-N'-((Z)-3-(hydroxyimino)-4-oxopentan-2-ylidene)benzohydrazide | Various (Cu, Co, Ni) | Metal(II) complexes | The free ligand was found to be more potent against cancer cell lines than its metal complexes. nih.gov |

Stereochemical Considerations and Conformational Analysis

The three-dimensional structure and conformational flexibility of this compound derivatives are important factors that influence their interaction with biological targets. Hydrazones can exist as different stereoisomers due to restricted rotation around several key bonds.

The C=N double bond leads to the possibility of geometric isomers (E/Z). Furthermore, rotation around the N-N (amide) and N-C (imine) single bonds can result in different conformers or rotamers. nih.gov Spectroscopic studies, particularly NMR, have confirmed the presence of these conformers in solution, often indicated by the appearance of two distinct sets of signals for certain protons. nih.gov

Upon coordination with a metal, the ligand often adopts a specific and more rigid conformation. For example, in zinc(II) complexes of salicylaldehyde chlorobenzoyl hydrazones, the hydrazone ligand was found to adopt the E configuration, with chelation occurring through the phenolic oxygen, imine nitrogen, and enolic oxygen (the ONO chelating system). mdpi.com The stability and biological activity of hydrazones are often dependent on this stereochemistry, with the E isomer typically being the more stable and active form. The defined three-dimensional arrangement of atoms in the metal complex is crucial for its ability to bind effectively to the active sites of enzymes or cellular receptors.

Mechanistic Investigations of 2 Hydroxy 4 Methoxybenzohydrazide S Biological Actions

Elucidation of Enzyme Inhibition Mechanisms (e.g., Competitive, Mixed-Type)

Initial research into the biological activities of 2-hydroxy-4-methoxybenzohydrazide and its analogs has revealed their potential as enzyme inhibitors. Kinetic studies are crucial in determining the precise mechanism by which these compounds interact with their target enzymes.

One of the primary enzymes inhibited by derivatives of this compound is tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. researchgate.net A study on novel Schiff base derivatives of 2-hydroxy-4-methoxybenzamide demonstrated that the most potent analog, which included a 4-methoxyphenyl (B3050149) group, exhibited a competitive mode of inhibition against tyrosinase. researchgate.net This suggests that the inhibitor molecule competes with the substrate for binding to the active site of the enzyme. Molecular docking studies further supported this by showing the inhibitor binding within the enzyme's active site. researchgate.net

In contrast, other studies on different but structurally related compounds have shown mixed-type inhibition . researchgate.net Mixed inhibition occurs when an inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often at an allosteric site. wikipedia.orgnih.gov This type of inhibition affects both the catalytic rate of the enzyme and its affinity for the substrate. wikipedia.org For instance, kinetic analysis of certain plant extracts and synthesized compounds revealed mixed-type inhibition against tyrosinase. researchgate.net

It is important to note that the specific type of inhibition can vary depending on the exact chemical structure of the inhibitor and the target enzyme. For example, while some compounds exhibit competitive inhibition, others with different substitutions might display mixed or even non-competitive inhibition. researchgate.net

Cellular and Molecular Targets in Antimicrobial Activity

2-Hydroxy-4-methoxybenzaldehyde (B30951) (HMB), a related compound, has demonstrated notable antimicrobial and antibiofilm efficacy, particularly against pathogenic bacteria like Staphylococcus aureus and Proteus mirabilis. nih.govnih.gov Investigations into its mechanism of action have identified the cell membrane as a primary target. nih.govnih.gov

Key molecular and cellular effects include:

Increased Membrane Permeability: HMB treatment leads to an increase in the permeability of the bacterial cell membrane. nih.gov This is evidenced by the release of intracellular components such as proteins and nucleic acids from the bacterial cells. nih.gov

Structural Damage to the Cell Membrane: Scanning electron microscopy (SEM) analysis has shown that HMB causes morphological changes and damage to the bacterial cell structure. nih.gov

Disruption of Biofilm Formation: The compound effectively inhibits the formation of biofilms, which are communities of bacteria embedded in a self-produced matrix of extracellular polymeric substances (EPS). nih.govfrontiersin.org HMB has been shown to reduce EPS production, a critical component of the biofilm matrix. frontiersin.org It also hinders bacterial motility, such as swimming and swarming, which are essential for the initial stages of biofilm formation. frontiersin.org

Inhibition of Virulence Factors: HMB has been observed to inhibit the production of key virulence factors in bacteria like P. mirabilis, including urease and hemolysin. nih.govfrontiersin.org

These findings suggest that this compound and its related compounds disrupt the integrity of the bacterial cell membrane, leading to cell death and preventing the establishment of infections by inhibiting biofilm formation and the production of virulence factors.

Pathways Involved in Anticancer Effects (e.g., Apoptosis Induction, Cell Cycle Modulation)

Research has indicated that derivatives and structurally similar compounds to this compound possess anticancer properties by influencing key cellular pathways, primarily through the induction of apoptosis and modulation of the cell cycle.

Apoptosis Induction:

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. researchgate.net Several studies have demonstrated that related compounds can trigger apoptosis in various cancer cell lines. nih.govnih.gov The induction of apoptosis often involves:

Regulation of Apoptotic Proteins: Downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins such as Bax. researchgate.net

Caspase Activation: Activation of a cascade of enzymes called caspases, which are central executioners of apoptosis. researchgate.netnih.gov This includes the cleavage of caspase-3 and PARP. nih.gov

Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytosol is a key event that initiates the caspase cascade. nih.gov

DNA Fragmentation: The ultimate outcome of apoptosis is the fragmentation of the cell's DNA. researchgate.netnih.gov

For instance, a synthetic curcumin (B1669340) analogue, (2E,6E)-2,6-bis-(4-hydroxy-3-methoxybenzylidene)-cyclohexanone (BHMC), was found to induce apoptosis in MCF-7 breast cancer cells by altering the expression of apoptosis-regulating microRNAs. nih.gov Similarly, 2'-hydroxychalcone (B22705) has been shown to induce autophagy-dependent apoptosis in breast cancer cells. nih.gov

Cell Cycle Modulation:

In addition to inducing apoptosis, these compounds can also halt the proliferation of cancer cells by arresting the cell cycle at specific phases. researchgate.netmdpi.com This prevents the cancer cells from dividing and growing.

Cell Cycle Arrest: Compounds can induce cell cycle arrest at different checkpoints, such as the G1/S or G2/M phase. researchgate.netnih.gov For example, a 4-methylbenzoylhydrazine Pt(II) complex was found to arrest the cell cycle of MCF-7 cells at the G2 phase. mdpi.com

Modulation of Cyclin Proteins: The progression of the cell cycle is controlled by cyclins and cyclin-dependent kinases (CDKs). Some compounds have been shown to modulate the expression of these proteins. For instance, hydroxydibenzoylmethane was observed to upregulate cyclin D3. nih.gov

Investigation of Signaling Pathways Affected by the Compound

The biological effects of this compound and its analogs are mediated through their interaction with various cellular signaling pathways. These pathways are complex networks of proteins that transmit signals from the cell surface to the nucleus, ultimately controlling cellular processes like growth, proliferation, and survival.

One of the key pathways implicated in the anticancer activity of related compounds is the PI3K/AKT/mTOR signaling pathway . nih.govmdpi.com This pathway is often hyperactivated in cancer and plays a crucial role in promoting cell growth, proliferation, and survival. Studies on 4-hydroxyderricin (B1235420), a chalcone (B49325) derivative, have shown that it can suppress the proliferation of hepatocellular carcinoma cells by inhibiting the PI3K/AKT/mTOR pathway, which in turn leads to apoptosis and cell cycle arrest. nih.govmdpi.com

Another important pathway is the NF-κB signaling pathway . nih.gov NF-κB is a protein complex that controls the transcription of DNA and is involved in cellular responses to stimuli such as stress, cytokines, and free radicals. In the context of cancer, NF-κB is often constitutively active and promotes cell survival and proliferation. 2'-Hydroxychalcone has been found to inhibit the NF-κB pathway, leading to an accumulation of reactive oxygen species, induction of endoplasmic reticulum stress, and ultimately, autophagy-dependent apoptosis in breast cancer cells. nih.gov

Furthermore, research on 2-hydroxy-4-methoxy benzoic acid (HMBA) in melanoma cells has revealed its ability to increase the phosphorylation of ERK, p38, and JNK , which are components of the MAPK signaling pathway. phcog.com The activation of the ERK pathway, in this case, was linked to the induction of both apoptosis and autophagy. phcog.com

These findings highlight the ability of this compound and its related structures to modulate multiple signaling pathways, which contributes to their diverse biological activities.

Interactive Data Table of Research Findings

Below is a summary of the mechanistic investigations into the biological actions of this compound and related compounds.

| Biological Action | Mechanism/Pathway | Key Molecular/Cellular Effects | Model System | Compound(s) Studied |

| Enzyme Inhibition | Competitive Inhibition | Binds to the active site of tyrosinase, competing with the substrate. | In vitro enzyme assay | This compound derivatives |

| Enzyme Inhibition | Mixed-Type Inhibition | Binds to both free enzyme and enzyme-substrate complex at an allosteric site. | In vitro enzyme assay | Various plant extracts and synthetic compounds |

| Antimicrobial Activity | Cell Membrane Disruption | Increased membrane permeability, structural damage, inhibition of biofilm formation and virulence factors. | Staphylococcus aureus, Proteus mirabilis | 2-hydroxy-4-methoxybenzaldehyde (HMB) |

| Anticancer Effects | Apoptosis Induction | Regulation of Bcl-2 family proteins, caspase activation, cytochrome c release. | MCF-7 breast cancer cells, colorectal carcinoma cells | (2E,6E)-2,6-bis-(4-hydroxy-3-methoxybenzylidene)-cyclohexanone (BHMC), 2'-hydroxychalcone, hydroxydibenzoylmethane |

| Anticancer Effects | Cell Cycle Modulation | Arrest at G1/S or G2/M phase, modulation of cyclin proteins. | MCF-7 breast cancer cells | 4-methylbenzoylhydrazine Pt(II) complex, hydroxydibenzoylmethane |

| Signaling Pathway Modulation | PI3K/AKT/mTOR Inhibition | Suppression of cell proliferation, induction of apoptosis and cell cycle arrest. | Hepatocellular carcinoma cells | 4-hydroxyderricin |

| Signaling Pathway Modulation | NF-κB Inhibition | Accumulation of reactive oxygen species, induction of autophagy-dependent apoptosis. | Breast cancer cells | 2'-hydroxychalcone |

| Signaling Pathway Modulation | MAPK Pathway Activation | Phosphorylation of ERK, p38, and JNK, leading to apoptosis and autophagy. | Melanoma cells | 2-hydroxy-4-methoxy benzoic acid (HMBA) |

Future Directions and Translational Research